molecular formula C12H16N2 B071080 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 182208-61-3

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Cat. No.: B071080
CAS No.: 182208-61-3
M. Wt: 188.27 g/mol
InChI Key: CHIINPDGHUONJZ-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining pyrazine and quinoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a synthesis route may start with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of steps including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated cyclization .

Industrial Production Methods: While detailed industrial production methods are less commonly documented in public literature, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring cost-effectiveness and safety.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline has been explored for various applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-pyrazino[1,2-a]quinoline
  • 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline

Comparison: Compared to its analogs, 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is unique due to its specific ring structure and the presence of additional hydrogen atoms, which can influence its chemical reactivity and biological activity. Its distinct structural features may confer unique binding properties and reactivity profiles, making it a valuable compound for further research and application.

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 2
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 3
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 4
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 5
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 6
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

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